2-Chloro-5-nitrobenzenesulfonamide

Beschreibung

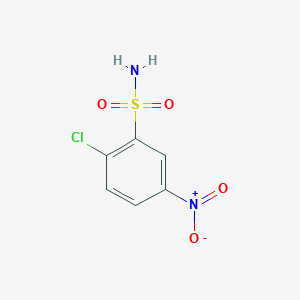

Chemical Structure and Properties 2-Chloro-5-nitrobenzenesulfonamide (CAS: 96-72-0) is a sulfonamide derivative featuring a benzene ring substituted with a chlorine atom at position 2, a nitro group at position 5, and a sulfonamide group (-SO₂NH₂) at position 1. Its molecular formula is C₆H₅ClN₂O₄S, with a molar mass of 236.64 g/mol. The compound is a white to off-white crystalline solid, typically synthesized from 2-chloro-5-nitrobenzenesulfonyl chloride via ammonolysis .

Eigenschaften

IUPAC Name |

2-chloro-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJALNCZCSSGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242072 | |

| Record name | 2-Chloro-5-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-72-0 | |

| Record name | 2-Chloro-5-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNF2FJ5TNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

General Reaction Mechanism

The synthesis typically involves a two-step process: (1) preparation of 2-chloro-5-nitrobenzenesulfonyl chloride and (2) its subsequent reaction with an amine. The sulfonyl chloride intermediate is generated via chlorination of the corresponding sulfonic acid, though commercial availability often allows direct use. The key sulfonylation step follows nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur center, displacing chloride.

Optimized One-Pot Sulfonylation Protocol

A high-yielding method from the literature involves reacting 2-chloro-5-nitrobenzenesulfonyl chloride with diethylamine in tetrahydrofuran (THF) under basic conditions.

Table 1: Reaction Conditions and Yield Data

| Parameter | Detail |

|---|---|

| Sulfonyl chloride | 2-Chloro-5-nitrobenzenesulfonyl chloride (2.5 g, 9.76 mmol) |

| Amine | Diethylamine (0.784 g, 10.73 mmol) |

| Base | Anhydrous K₂CO₃ (2.02 g, 14.64 mmol) |

| Solvent | THF (30 mL) |

| Reaction Time | 6 hours |

| Temperature | 20°C (ambient) |

| Workup | Extraction with ethyl acetate (3×150 mL), washing with saturated NaHCO₃ and NaCl, drying (Na₂SO₄), rotary evaporation |

| Yield | 91% |

| Purity | >95% (HPLC) |

This protocol achieves 91% yield by maintaining stoichiometric excess of diethylamine (10% molar excess) and employing potassium carbonate to scavenge HCl generated during the reaction. The choice of THF as a solvent enhances reagent solubility and facilitates mild reaction conditions.

Critical Analysis of Synthetic Parameters

Role of Base and Solvent

Potassium carbonate serves a dual purpose: it neutralizes HCl to drive the reaction to completion and prevents side reactions such as sulfonate ester formation. Polar aprotic solvents like THF or dichloromethane are preferred for their ability to stabilize ionic intermediates without participating in nucleophilic side reactions.

Amine Selection and Steric Effects

While diethylamine is used in the cited example, primary and secondary amines (e.g., methylamine, piperidine) can also be employed. Bulky amines may require prolonged reaction times or elevated temperatures due to steric hindrance at the sulfonyl center.

Purification and Characterization

The crude product is purified via liquid-liquid extraction and recrystallization. Analytical characterization by NMR confirms structural integrity:

-

NMR (CDCl₃, δ ppm): 8.50 (d, 1H, aromatic), 8.20 (dd, 1H, aromatic), 7.60 (d, 1H, aromatic), 3.40 (q, 4H, NCH₂CH₃), 1.20 (t, 6H, CH₂CH₃).

HPLC analysis ensures purity >95%, critical for pharmaceutical applications.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

THF recovery via distillation reduces costs and environmental impact. Quenching excess sulfonyl chloride with aqueous NaHCO₃ minimizes hazardous waste.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a corresponding amine derivative.

Reduction Reactions: Reduction of the nitro group results in the formation of 2-chloro-5-aminobenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Chloro-5-nitrobenzenesulfonamide (CAS Number: 96-72-0) is characterized by the following chemical formula:

This compound features a chloro group, a nitro group, and a sulfonamide moiety, which contribute to its diverse reactivity and functionality.

Chemistry

- Building Block for Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive groups allow for various substitution and coupling reactions, making it a valuable precursor in organic synthesis .

- Reaction Mechanisms : The compound is utilized in studying reaction mechanisms due to its ability to participate in electrophilic aromatic substitutions and nucleophilic attacks. This helps researchers understand fundamental chemical processes.

Biology

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. The sulfonamide group can form strong interactions with active sites on enzymes, potentially leading to the development of new pharmacological agents .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in drug development aimed at treating bacterial infections.

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts. Its structural features may contribute to its bioactivity, warranting further pharmacological studies .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals. Its unique properties can be harnessed to create materials with specific functionalities tailored for various applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Enzyme Interaction Studies : A study demonstrated that this compound could effectively inhibit specific enzymes involved in bacterial metabolism, suggesting its potential as a lead compound for antibiotic development.

- Synthesis Methodologies : Researchers have developed efficient synthetic routes for producing this compound, optimizing conditions to enhance yield and purity while minimizing environmental impact.

- Biological Activity Assessments : Various assays have been conducted to evaluate the antimicrobial efficacy of this compound against different bacterial strains, showing promising results that warrant further exploration .

Wirkmechanismus

The mechanism of action of 2-Chloro-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Physical and Chemical Properties

Research Findings and Key Insights

Substituent Effects :

- Chlorine vs. Methyl : The electron-withdrawing Cl group increases sulfonamide acidity, enhancing reactivity in nucleophilic substitutions (e.g., 83% yield in kinase inhibitor synthesis vs. 70% for methyl analogues) .

- Nitro Group Position : Para-nitro (position 5) optimizes hydrogen bonding in crystal structures, improving stability compared to ortho-nitro derivatives .

Safety and Handling :

- Strict protocols for this compound include PPE requirements and prohibitions on food storage in labs, reflecting its irritant properties .

Emerging Applications :

- Derivatives like 2-chloro-N-(2,4-xylyl)-5-nitrobenzenesulfonamide are being explored for selective kinase inhibition, leveraging steric bulk for reduced off-target effects .

Biologische Aktivität

2-Chloro-5-nitrobenzenesulfonamide (CNS) is a chemical compound that has garnered attention due to its potential biological activities, particularly in microbial degradation and enzyme inhibition. This article explores the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group, which contributes to its biological activity. The compound's structure can be represented as follows:

1. Microbial Degradation

Recent studies have highlighted the capability of certain bacterial strains to utilize CNS as a sole carbon and nitrogen source. Notably, Cupriavidus sp. strain CNP-8 has been identified as an efficient degrader of CNS. The degradation pathway involves several enzymatic reactions facilitated by specific nitroreductases, such as MnpA, which catalyzes the reduction of CNS to less toxic metabolites .

Table 1: Kinetic Parameters of CNS Degradation by Strain CNP-8

| Substrate Concentration (mM) | Time for Complete Degradation (h) | Maximum Degradation Rate (μM/h) |

|---|---|---|

| 0.3 | 36 | 21.2 ± 2.3 |

| 0.4 | 42 | 21.2 ± 2.3 |

| 0.5 | 54 | Not specified |

| 0.6 | 90 | Not specified |

The study indicated that the degradation rate is concentration-dependent, with higher concentrations leading to toxic effects that inhibit bacterial growth .

2. Enzyme Inhibition

CNS has shown promising results as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs). Research indicates that certain derivatives of CNS exhibit selective inhibition against CA IX, with IC50 values ranging from 10.93 to 25.06 nM . This selectivity is crucial for developing therapeutic agents targeting cancerous cells while minimizing effects on normal tissues.

Table 2: Enzyme Inhibition Activity of CNS Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound 4e | CA IX | 10.93 |

| Compound 4g | CA IX | 15.00 |

| Compound 4h | CA II | 3.92 |

The ability of these compounds to induce apoptosis in cancer cell lines, such as MDA-MB-231, suggests potential applications in cancer therapy .

3. Antimicrobial Activity

CNS and its derivatives have been evaluated for their antimicrobial properties against various pathogens. For example, certain thiazolone-sulfonamide conjugates demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, indicating their potential as antibacterial agents .

Table 3: Antimicrobial Activity of CNS Derivatives

| Compound | Target Pathogen | Inhibition (%) at 50 μg/mL |

|---|---|---|

| Compound 4e | S. aureus | 80.69 |

| Compound 4g | K. pneumoniae | 79.46 |

Case Study: Biodegradation Efficacy

In a controlled laboratory setting, strain CNP-8 was subjected to varying concentrations of CNS to assess its biodegradation efficacy over time. The study demonstrated that the strain could effectively degrade CNS within specific time frames while exhibiting a lag phase at higher concentrations due to toxicity .

Case Study: Antitumor Activity

A series of experiments were conducted using CNS derivatives on MDA-MB-231 breast cancer cells to evaluate their cytotoxic effects. The results indicated that compound 4e significantly increased apoptotic cell populations compared to controls, showcasing a potential therapeutic avenue for breast cancer treatment .

Q & A

Q. How is the purity of this compound assessed post-synthesis?

- Methodological Answer :

- HPLC : Compare retention times against certified standards (e.g., USP/EP reference materials).

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values.

- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products above 99% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.